(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol
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Overview
Description
Physical And Chemical Properties Analysis
The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” has a purity of >98.0% (GC), a molecular formula of C15H21NO3, a molecular weight of 263.34, and appears as a white to almost white powder or crystal. It has a melting point of 125.0 to 129.0 °C and is soluble in methanol .Scientific Research Applications
Catalytic Applications
The research into the catalytic alkylation of aryl Grignard reagents demonstrates the use of related tert-butoxycarbonyl compounds in facilitating C-C cross-coupling reactions. Iron(III) amine-bis(phenolate) complexes have shown to catalyze these reactions efficiently, indicating potential applications of similar compounds in organic synthesis and catalysis (Qian, Dawe, & Kozak, 2011).
Molecular Structure and Conformation Analysis
A study on a related L-cysteine derivative with tert-butoxycarbonyl protecting groups highlights the significance of weak intermolecular bonding in stabilizing molecular conformations. This research provides insights into how tert-butoxycarbonyl groups influence the structural properties of amino acids and peptides, which could be relevant for designing compounds with desired conformations and properties (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Antimicrobial Agent Synthesis
Another research area involves the synthesis of substituted phenyl azetidines, demonstrating the role of tert-butoxycarbonylamino groups in producing compounds with potential antimicrobial activity. This suggests applications of "(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol" in developing new antimicrobial agents (DORASWAMY & Ramana, 2013).
Enzymatic Resolution and Pharmaceutical Applications
The enzymatic resolution of chloro alcohols study indicates the use of tert-butoxycarbonyl groups in achieving enantiomerically pure forms of pharmaceutically useful compounds. This process, involving lipase catalysis, underscores the importance of such compounds in pharmaceutical synthesis (Raju, Chiou, & Tai, 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVUEQGJZPUQE-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol |
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